molecular formula C7H7N5OS3 B6077592 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No. B6077592
M. Wt: 273.4 g/mol
InChI Key: CPVGAXBPQYUNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide is a chemical compound that has been the focus of scientific research due to its potential use in various applications.

Mechanism of Action

The exact mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide can have various biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the growth of certain fungi and plants.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide. One direction could be to investigate its potential use in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction could be to study its effects on other cellular processes, such as apoptosis or autophagy. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other molecules in cells.

Synthesis Methods

The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with carbon disulfide to form 5-methyl-1,3,4-thiadiazol-2-thiocarboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with 1,3,4-thiadiazol-2-ylamine to form the final product.

Scientific Research Applications

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide has been studied for its potential use in various applications, including as an anti-inflammatory agent, a fungicide, and a herbicide. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5OS3/c1-4-10-12-7(16-4)14-2-5(13)9-6-11-8-3-15-6/h3H,2H2,1H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVGAXBPQYUNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

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